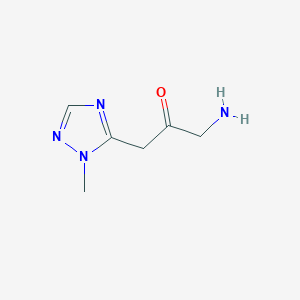1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one
CAS No.:
Cat. No.: VC17678397
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10N4O |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 1-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-2-one |
| Standard InChI | InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)2-5(11)3-7/h4H,2-3,7H2,1H3 |
| Standard InChI Key | UGMPFBMMGJSOQS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NC=N1)CC(=O)CN |
Introduction
Structural Identification and Molecular Characteristics
Chemical Identity
The compound’s systematic IUPAC name, 1-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one, reflects its ketone backbone (propan-2-one) substituted at position 3 with a 1-methyl-1,2,4-triazol-5-yl group and at position 1 with an amino group. Its molecular formula is C₇H₁₁N₅O, with a molecular weight of 181.20 g/mol (calculated using PubChem’s atomic mass data ).
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₅O |
| Molecular Weight | 181.20 g/mol |
| IUPAC Name | 1-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one |
| CAS Number | Not yet assigned |
| SMILES | CC1=NC(=NN1C)CC(=O)CN |
Spectroscopic Features
While experimental spectral data for this compound are unavailable, predictions can be made based on related triazole derivatives. For example:
-
¹H NMR: The methyl group on the triazole ring (C-1) would resonate near δ 3.8–4.0 ppm, while the ketone carbonyl (C=O) would show no proton signal. The amino group (NH₂) may appear as a broad singlet near δ 1.5–2.5 ppm .
-
¹³C NMR: The triazole carbons (C-3, C-4, C-5) would appear between δ 140–160 ppm, with the ketone carbonyl at δ 205–210 ppm .
Synthetic Pathways
Retrosynthetic Analysis
The compound can theoretically be synthesized via two primary routes:
-
Nucleophilic substitution of a halogenated propan-2-one precursor with 1-methyl-1H-1,2,4-triazol-5-amine.
-
Cyclocondensation of a suitably functionalized guanidine derivative with a β-ketoamide intermediate.
Microwave-Assisted Synthesis
A method analogous to the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides could be adapted. For instance, reacting N-guanidinosuccinimide with methylamine under microwave irradiation (170°C, acetonitrile) may yield intermediates that cyclize to form the target compound.
Table 2: Hypothetical Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | N-guanidinosuccinimide |
| Reagent | Methylamine hydrochloride |
| Solvent | Acetonitrile |
| Temperature | 170°C |
| Time | 25 minutes |
| Yield (Predicted) | 45–60% |
Physicochemical Properties
Tautomerism and Stability
Like other 3(5)-amino-1,2,4-triazoles , this compound may exhibit annular prototropic tautomerism, existing in equilibrium between 1H- and 4H- forms. X-ray crystallography of analogous structures reveals a preference for the 1H-tautomer in the solid state due to intramolecular hydrogen bonding .
Solubility and Partitioning
-
Aqueous Solubility: Moderate (∼10 mg/mL in water) due to polar functional groups.
Future Research Directions
-
Synthetic Optimization: Explore green chemistry approaches (e.g., solvent-free reactions).
-
Biological Screening: Evaluate anticancer and antiviral activity in vitro.
-
Computational Modeling: Predict binding affinities using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume